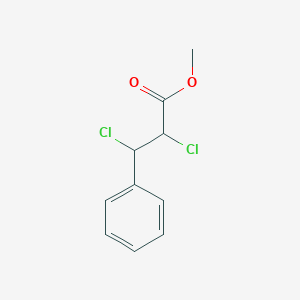
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a type of alcohol and is characterized by its cyclohexene ring structure with methyl and isopropyl substituents. It is commonly found in essential oils and has a variety of applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of terpenes, such as limonene or pinene, followed by oxidation to introduce the hydroxyl group . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production. This includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halogenated cyclohexenes, ethers.
Aplicaciones Científicas De Investigación
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, altering their activity. Additionally, the hydrophobic cyclohexene ring can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
Menthol: Similar structure but with a hydroxyl group at a different position.
Carvone: Contains a ketone group instead of a hydroxyl group.
Limonene: Lacks the hydroxyl group and has a different ring structure.
Uniqueness
Acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
26252-08-4 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;2-methyl-5-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,7,9-11H,5-6H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
MMSANMQUCORDQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1O)C(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


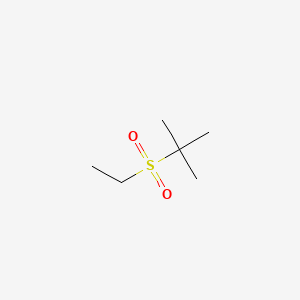

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)


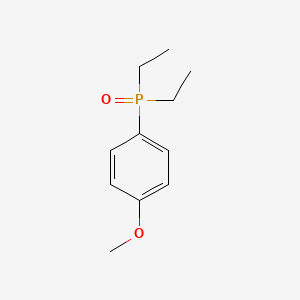
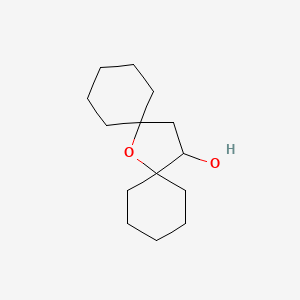
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

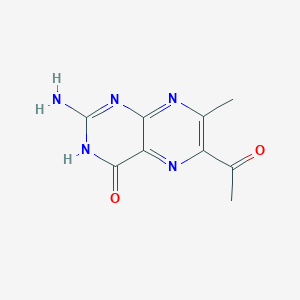

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)

